molecular formula C14H19N5 B8108185 1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Cat. No.: B8108185
M. Wt: 257.33 g/mol
InChI Key: NCRBNZCWCOBUCO-UHFFFAOYSA-N
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Description

1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound featuring a fused pyrido-diazepine core substituted with a pyrazole-containing ethyl group at position 1 and a methyl group at position 6. Its structural complexity arises from the diazepine ring system, which confers conformational flexibility, and the pyrazole moiety, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

8-methyl-1-(2-pyrazol-1-ylethyl)-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-12-3-4-13-11-15-6-8-18(14(13)17-12)9-10-19-7-2-5-16-19/h2-5,7,15H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBNZCWCOBUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNCCN2CCN3C=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the reaction of pyrazole derivatives with pyrido-diazepine frameworks. The specific synthetic pathway can vary but often employs methods such as cyclization reactions in solvents like ethanol or dimethylformamide (DMF) under controlled conditions to yield high-purity crystalline forms of the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole-based compounds. For instance, benzofuran-pyrazole derivatives have shown significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

CompoundMIC (µg/mL)Activity Type
Compound 92.50Broad-spectrum antimicrobial
Compound 11d20Antimicrobial

The target compound's structural similarity to these derivatives suggests potential antimicrobial efficacy that warrants further investigation.

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of compounds. Pyrazole derivatives have been reported to exhibit significant antioxidant activity through mechanisms such as DPPH radical scavenging. For example, certain compounds demonstrated DPPH scavenging percentages between 84.16% and 90.52% . This suggests that the target compound may also possess antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Anti-inflammatory activity is another area where pyrazole derivatives have shown promise. Compounds similar to the target structure have demonstrated substantial anti-inflammatory effects, as evidenced by HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This indicates that the target compound might also exert protective effects against inflammation.

Case Studies and Research Findings

Research involving related compounds has provided insights into their biological mechanisms and therapeutic potential:

  • Antimicrobial Study : A study evaluated a series of pyrazole-based compounds for their ability to inhibit bacterial growth. The results indicated that modifications in the pyrazole ring significantly influenced antimicrobial potency, with some compounds outperforming traditional antibiotics like ciprofloxacin .
  • Antioxidant Mechanism : A detailed investigation into the antioxidant mechanisms revealed that certain pyrazole derivatives effectively neutralized free radicals and protected cellular components from oxidative damage. This was attributed to their ability to donate electrons and stabilize radical species .
  • Inflammation Model : In vitro studies using human red blood cells demonstrated that specific pyrazole derivatives could stabilize cell membranes under inflammatory conditions, suggesting a mechanism through which these compounds could mitigate inflammation-related damage .

Comparison with Similar Compounds

A. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-e][1,4]diazepine Derivatives

  • Core Structure : Differs in the pyridine ring fusion position ([4,3-e] vs. [2,3-e] in the target compound), altering electronic and steric properties .
  • Biological Activity: Derivatives in this class exhibit potent HNMT inhibition (IC50 values in the nanomolar range) and high selectivity over other methyltransferases (e.g., PRMT5, SETD8) .
  • SAR Insights : The diazepine scaffold is critical for activity; substitution at position 8 (methyl in the target compound) may modulate metabolic stability or target engagement .

B. 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Hydrochloride

  • Applications : Fluorinated analogs are often prioritized for CNS-targeted therapies due to enhanced pharmacokinetic properties .

C. 2-(1H-Benzotriazol-1-ylmethyl)-11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole

  • Synthetic Utility : Benzotriazole intermediates enable nucleophilic substitutions (e.g., Grignard reactions) to generate diverse analogs, though yields are moderate (51–81%) .
  • Structural Divergence : Incorporation of an indole ring instead of pyridine alters π-π stacking interactions and target specificity .

Physicochemical and Pharmacological Properties

Compound Substituents Key Features Biological Target Reference
Target Compound 1-(Pyrazolylethyl), 8-methyl Flexible diazepine core; pyrazole enhances binding diversity Undisclosed (inference: HNMT) N/A
2,3,4,5-Tetrahydro-1H-pyrido[4,3-e]diazepine Variable (SAR expansion) HNMT inhibition (IC50 < 100 nM), high selectivity HNMT
8-(Trifluoromethyl) analog 8-CF3 Increased lipophilicity (ClogP ~2.5), potential CNS penetration Undisclosed
Benzotriazole-derived analog 2-Benzotriazolylmethyl, 11-methyl Synthetic versatility via nucleophilic substitutions Undisclosed

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